

# N-Nitrosothiazolidine-4-carboxylic acid as a derivative of thiazolidine-4-carboxylic acid.

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## Compound of Interest

Compound Name: **N-Nitrosothiazolidine-4-carboxylic acid**

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## N-Nitrosothiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **N-Nitrosothiazolidine-4-carboxylic acid** (NTCA), a derivative of Thiazolidine-4-carboxylic acid (TCA). It covers its chemical properties, formation, occurrence, toxicological profile, and the analytical methods used for its detection. This document is intended to be a valuable resource for professionals in research, science, and drug development.

## Introduction

**N-Nitrosothiazolidine-4-carboxylic acid** (NTCA) is an N-nitroso compound that has garnered attention due to its presence in various foods and its endogenous formation in the human body. [1][2] It is a derivative of Thiazolidine-4-carboxylic acid (TCA), which is formed from the condensation of L-cysteine with aldehydes.[2][3] The study of NTCA is significant for assessing human exposure to N-nitroso compounds and their precursors.[4][5]

## Chemical and Physical Properties

The chemical and physical characteristics of NTCA and its precursor TCA are fundamental to understanding their behavior in biological and chemical systems.

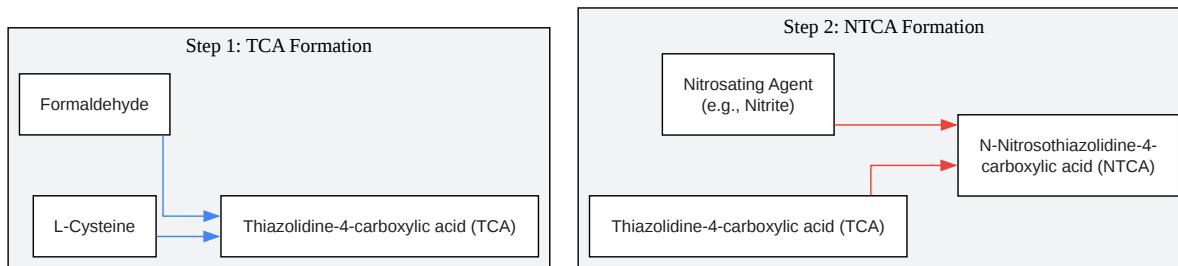
Property	N-Nitrosothiazolidine-4-carboxylic acid (NTCA)	Thiazolidine-4-carboxylic acid (TCA)
Molecular Formula	C4H6N2O3S[1]	C4H7NO2S
Molecular Weight	162.17 g/mol [1]	133.17 g/mol
CAS Number	88381-44-6[1]	34592-47-7[6]
IUPAC Name	3-nitroso-1,3-thiazolidine-4-carboxylic acid[1]	1,3-thiazolidine-4-carboxylic acid
Synonyms	NTCA, N-Nitroso-L-thioproline[1][7]	Thioproline[6]
Appearance	Yellow Solid[8]	Solid
Melting Point	180 °C[1]	Not specified

## Formation of N-Nitrosothiazolidine-4-carboxylic Acid

The formation of NTCA is a two-step process that can occur both in food products and endogenously.

Step 1: Formation of the Precursor, Thiazolidine-4-carboxylic Acid (TCA) The initial step involves the reaction between the amino acid L-cysteine and an aldehyde, most commonly formaldehyde.[2] This condensation reaction readily occurs under physiological conditions to form the heterocyclic precursor, TCA.[2]

Step 2: Nitrosation of Thiazolidine-4-carboxylic Acid Once formed, TCA can undergo nitrosation, where a nitroso group (-N=O) is added to the secondary amine of the thiazolidine ring.[2] This reaction is facilitated by nitrosating agents such as nitrite, which can be derived from dietary nitrates.[2]



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*Formation pathway of NTCA from L-Cysteine and Formaldehyde.*

## Occurrence of NTCA

NTCA has been identified in a variety of sources, which is indicative of widespread human exposure.

Source	Concentration Range	Notes
Uncooked Cured Meats	8 to 1400 ppb[9]	Levels were significantly higher than N-nitrosothiazolidine (NTHZ).[9]
Smoked Meats	Up to 13,700 ppb[10]	Higher levels found in smoked vs. non-smoked meats.[10]
Smoked Fish	Traces to higher levels	Found in some smoked fish samples.[10]
Human Urine	Varies among individuals	Used as a potential biomarker for exposure to precursors.[2] [5]

## Toxicology and Biological Activity

The toxicological profile of NTCA has been investigated to understand its potential health risks.

Endpoint	Result	Experimental System
Cytotoxicity	No effect on cell viability at any concentration or incubation period. <a href="#">[11]</a>	HeLa S3 human cell line <a href="#">[11]</a>
Cell Growth	Decreased cell growth at 10 mM. <a href="#">[11]</a>	HeLa S3 human cell line <a href="#">[11]</a>
DNA, RNA, Protein Synthesis	No effect up to 3 mM; stimulation of DNA synthesis at 10 mM after 24h. <a href="#">[11]</a>	HeLa S3 human cell line <a href="#">[11]</a>
Mutagenicity	Not mutagenic. <a href="#">[11]</a>	HeLa S3 human cell line <a href="#">[11]</a>
Carcinogenicity	Insufficient data for a definitive conclusion. <a href="#">[12]</a>	-

Unlike potent carcinogens such as N-nitrosodimethylamine (NDMA), NTCA has not demonstrated mutagenicity in the HeLa S3 cell assay.[\[2\]\[11\]](#) Its toxicological profile appears more aligned with non-carcinogenic N-nitroso compounds like N-nitrosoproline.[\[2\]](#) The measurement of NTCA in urine is considered a valuable method for assessing exposure to its precursors, formaldehyde and nitrite.[\[2\]\[5\]](#)

## Experimental Protocols

### A. Synthesis of N-Nitrosothiazolidine-4-carboxylic acid

A common laboratory synthesis of NTCA involves the reaction of L-thioproline (TCA) with sodium nitrite under acidic conditions.

Protocol:

- Dissolve L-thioproline in water.
- Adjust the pH of the solution to 2 with an appropriate acid.

- Cool the solution in an ice bath.
- Add a solution of sodium nitrite dropwise while maintaining the temperature at 37°C.[\[11\]](#)
- Stir the reaction mixture for a specified period.
- The resulting NTCA can be isolated and purified using standard techniques.
- Characterization of the synthesized NTCA is typically performed using mass spectrometry, infrared spectroscopy, and  $^1\text{H}$ -nuclear magnetic resonance spectroscopy.[\[11\]](#)

## B. Analytical Methods for Detection and Quantification

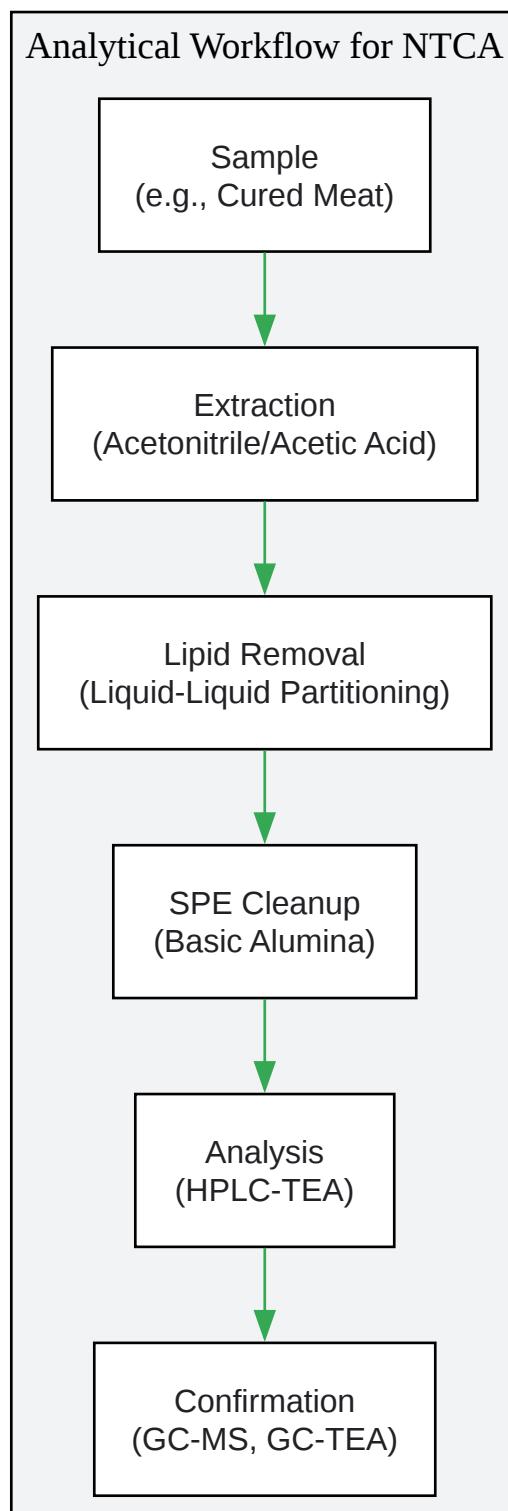
The analysis of NTCA in complex matrices like food and biological fluids requires sensitive and specific analytical methods.

### Protocol: HPLC-Thermal Energy Analyzer (TEA)

- Sample Extraction: The sample is extracted with a solvent mixture such as acetonitrile/glacial acetic acid.[\[10\]](#)
- Lipid Removal: Fats and lipids are removed through liquid-liquid partitioning with a nonpolar solvent like isoctane.[\[10\]](#)
- Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, such as basic alumina.[\[10\]](#)
- Analysis: The cleaned-up extract is analyzed by High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA), which is highly selective for N-nitroso compounds.[\[10\]](#)

Confirmation of NTCA identity can be achieved by:

- Gas-liquid chromatography-TEA (GLC-TEA) after trimethylsilylation.[\[10\]](#)
- GLC-mass spectrometry (GLC-MS) after derivatization.[\[10\]](#)

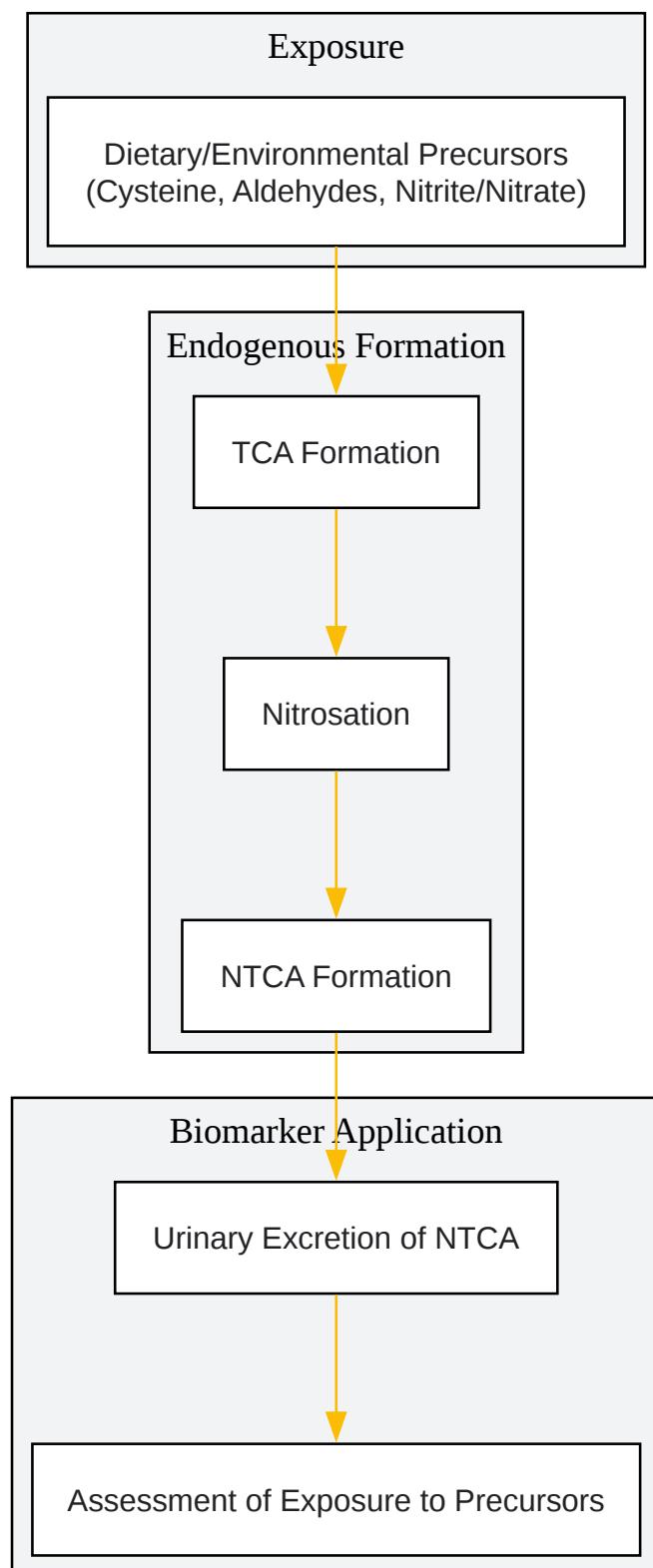


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*General experimental workflow for the analysis of NTCA.*

## Logical Relationships and Biomarker Potential

The presence of NTCA in human urine is a direct consequence of exposure to its precursors and subsequent endogenous synthesis. This relationship makes NTCA a valuable biomarker.



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*Logical relationship of NTCA as a biomarker of exposure.*

## Conclusion

**N-Nitrosothiazolidine-4-carboxylic acid** is a significant N-nitroso compound formed from the reaction of L-cysteine and aldehydes, followed by nitrosation. While it is found in various foods and is formed endogenously, current toxicological data suggests it has low cytotoxicity and is not mutagenic in the tested systems.[11] Its primary importance lies in its role as a potential biomarker for assessing human exposure to precursors like formaldehyde and nitrites.[2][5] Further research is warranted to fully elucidate its carcinogenic potential and its role in human health.[12] The analytical methods detailed in this guide provide a robust framework for the continued investigation of NTCA in various matrices.

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